N-(4-bromophenyl)oxetan-3-amine
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Overview
Description
N-(4-bromophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring substituted with a 4-bromophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-bromophenyl group and the amine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For instance, the cyclization of 3-oxetanone with a brominated aromatic compound can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxetane ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-bromophenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-oximinooxetane: A precursor to various oxetane derivatives.
3-nitrooxetane: Another oxetane derivative with different functional groups.
3,3-dinitrooxetane: A compound with two nitro groups attached to the oxetane ring.
Uniqueness
N-(4-bromophenyl)oxetan-3-amine is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other oxetane derivatives may not be suitable .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(4-bromophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
MVCBHLRSKKAPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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